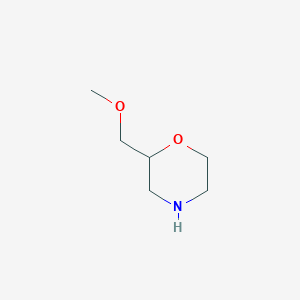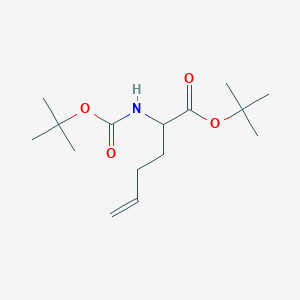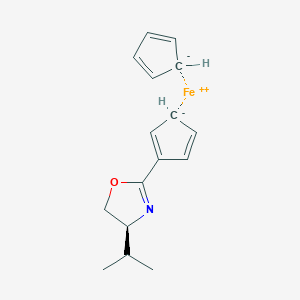
(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol is a synthetic compound with a molecular formula of C39H56O3 and a molecular weight of 572.88 g/mol. This compound is known for its utility in research, particularly in the fields of chemistry and biochemistry. It is characterized by its complex structure, which includes a hexadecyl group, a methoxy group, and a triphenylmethyl group attached to a glycerol backbone.
Preparation Methods
The synthesis of (+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol involves several steps One common method includes the alkylation of glycerol derivativesThe final step involves the attachment of the triphenylmethyl group. The reaction conditions often require the use of strong bases and organic solvents to facilitate the alkylation and protection steps.
Chemical Reactions Analysis
(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylmethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes, including cell death and autophagy.
Medicine: Research has explored its potential as an antitumor agent, particularly in the context of glycosylated antitumor ether lipids.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol involves its interaction with cellular membranes. It has been shown to induce cell death through lysosomal membrane permeabilization, leading to the release of hydrolases into the cytosol . This process is independent of autophagy and caspase activation, making it a unique compound in the study of cell death mechanisms .
Comparison with Similar Compounds
(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol can be compared to other glycosylated antitumor ether lipids, such as:
1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH3, edelfosine): Known for its antitumor properties.
1-O-Hexadecyl-2-O-methyl-3-O-(2’-acetamido-2’-deoxy-β-D-glucopyranosyl)-sn-glycerol: Studied for its effects on autophagy and cell death.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, particularly its ability to induce cell death through lysosomal membrane permeabilization .
Properties
IUPAC Name |
[(3-hexadecoxy-2-methoxypropoxy)-diphenylmethyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-25-32-41-33-38(40-2)34-42-39(35-26-19-16-20-27-35,36-28-21-17-22-29-36)37-30-23-18-24-31-37/h16-24,26-31,38H,3-15,25,32-34H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJINDBBYTZKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556801 |
Source


|
| Record name | 1,1',1''-{[3-(Hexadecyloxy)-2-methoxypropoxy]methanetriyl}tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162870-36-2 |
Source


|
| Record name | 1,1',1''-{[3-(Hexadecyloxy)-2-methoxypropoxy]methanetriyl}tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)





